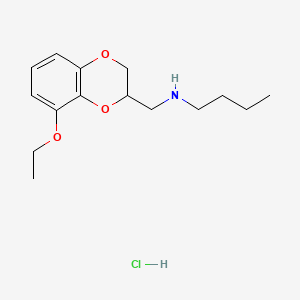
Ethomoxane hydrochloride, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethomoxane hydrochloride, (-)- is a chemical compound known for its role as an antagonist of alpha-adrenoreceptors, which gives it antihypertensive properties . This compound is used in various scientific research applications due to its unique chemical structure and biological activity.
Métodos De Preparación
The synthesis of Ethomoxane hydrochloride, (-)- involves several steps. One common method includes the reaction of 1,4-benzodioxane with butylamine in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Ethomoxane hydrochloride, (-)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethomoxane hydrochloride, (-)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: It is used to study the effects of alpha-adrenoreceptor antagonists on biological systems.
Medicine: It is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethomoxane hydrochloride, (-)- involves its antagonistic effects on alpha-adrenoreceptors. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved include the inhibition of vasoconstriction and the reduction of peripheral resistance .
Comparación Con Compuestos Similares
Ethomoxane hydrochloride, (-)- can be compared with other alpha-adrenoreceptor antagonists, such as:
Prazosin: Another alpha-1 adrenoreceptor antagonist used to treat hypertension.
Doxazosin: Similar to prazosin, it is used for treating hypertension and benign prostatic hyperplasia.
Terazosin: Also used for hypertension and benign prostatic hyperplasia, with a longer half-life compared to prazosin.
Ethomoxane hydrochloride, (-)- is unique due to its specific chemical structure and its particular affinity for alpha-adrenoreceptors .
Propiedades
Número CAS |
607-49-8 |
|---|---|
Fórmula molecular |
C15H24ClNO3 |
Peso molecular |
301.81 g/mol |
Nombre IUPAC |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |
Clave InChI |
JAIBEXLQBQFZOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



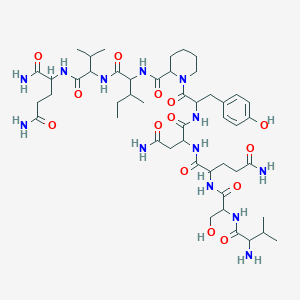
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)
![N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12298723.png)
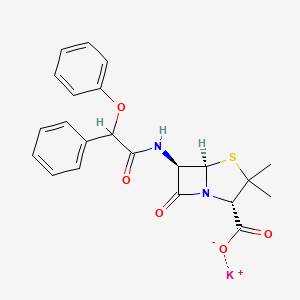

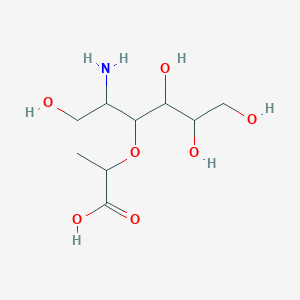

![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
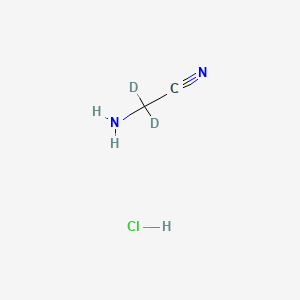
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12298747.png)
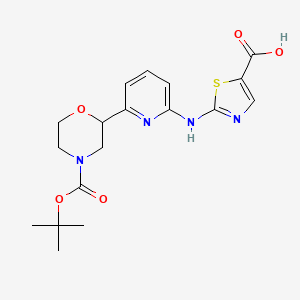
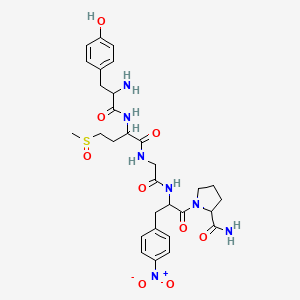
![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
